Pyronaridine - 74847-35-1

Pyronaridine

Catalog Number: EVT-281016
CAS Number: 74847-35-1
Molecular Formula: C29H32ClN5O2
Molecular Weight: 518.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyronaridine is a synthetic antimalarial compound belonging to the aza-acridine class. [] It acts as a blood schizonticide, targeting the asexual blood stages of malaria parasites. [] Pyronaridine has been utilized in malaria treatment for over 50 years, initially in China and subsequently gaining wider recognition for its efficacy against chloroquine-resistant Plasmodium falciparum. []

Future Directions
  • Understanding resistance mechanisms: Investigating the genetic and biochemical basis of pyronaridine resistance in malaria parasites is crucial for designing strategies to mitigate resistance development. [] This involves identifying genetic markers associated with resistance, elucidating the molecular mechanisms involved, and exploring ways to overcome resistance.
  • Optimizing dosing regimens: Further research is needed to optimize pyronaridine dosing regimens, particularly in special populations such as children and pregnant women. [] This involves conducting pharmacokinetic/pharmacodynamic studies to determine optimal dose levels and treatment durations for maximizing efficacy and minimizing toxicity.
  • Exploring new applications: The promising results of pyronaridine's activity against other parasitic and viral infections warrant further investigation into its potential as a broad-spectrum anti-infective agent. [, , , , ] This includes conducting preclinical and clinical studies to evaluate its efficacy and safety in treating these infections.
  • Developing novel derivatives: Synthesizing and evaluating new pyronaridine derivatives could potentially enhance its antimalarial activity, improve its pharmacokinetic properties, and overcome existing resistance mechanisms. [] This involves structure-activity relationship studies to identify key structural features associated with activity and designing new derivatives with improved therapeutic profiles.
  • Investigating long-term safety: While pyronaridine has shown a generally favorable safety profile, further studies are needed to assess its long-term safety, particularly regarding potential hepatotoxicity. [, ] This involves monitoring liver function in patients receiving pyronaridine-based therapies and conducting mechanistic studies to understand the factors contributing to liver toxicity.

Artesunate

  • Relevance: Artesunate is frequently partnered with pyronaridine in fixed-dose combination therapies for uncomplicated malaria caused by Plasmodium falciparum and Plasmodium vivax [, , , ]. This combination (Pyramax®) is now recommended by the World Health Organization (WHO) as an effective treatment option [, ]. Studies have investigated the efficacy, safety, and pharmacokinetics of pyronaridine-artesunate in various populations and geographical regions, comparing its performance to other antimalarials like artemether-lumefantrine and artesunate plus mefloquine [, ].

Artemether

  • Relevance: Artemether, usually combined with lumefantrine, serves as a key comparator to pyronaridine-artesunate in clinical trials evaluating the efficacy and safety of different ACT regimens [, ]. These studies often focus on comparing parasite clearance times, treatment failure rates, and the incidence of adverse events between the two treatments [, , ].

Lumefantrine

  • Relevance: The combination of artemether and lumefantrine is often used as a comparator to pyronaridine-artesunate in clinical trials [, , , ]. Researchers compare the efficacy, safety, and pharmacokinetic profiles of these ACTs to assess their suitability for malaria treatment in different populations [, , ].
  • Relevance: Mefloquine, often combined with artesunate, serves as a comparator drug to pyronaridine-artesunate in clinical trials assessing the efficacy and safety of antimalarial treatments [, ]. Studies compare these combinations, focusing on parameters like parasite clearance time, recrudescence rates, and adverse event profiles [].

Chloroquine

  • Relevance: Chloroquine is a key comparator to pyronaridine in studies evaluating the in vitro and in vivo efficacy of antimalarial drugs [, , , , , ]. Due to widespread chloroquine resistance, pyronaridine is being explored as a potential alternative in areas where chloroquine is no longer effective [, ]. Researchers also investigate the potential cross-resistance patterns between pyronaridine and chloroquine [, , ].

Amodiaquine

  • Relevance: Amodiaquine, often combined with artesunate, serves as a comparator to pyronaridine-artesunate in studies evaluating the efficacy and safety of antimalarial treatments [, , , , ]. Researchers compare these combinations, focusing on factors such as parasite clearance time, treatment failure rates, and the incidence of adverse events [, ].
  • Relevance: Quinine has been used as a comparator to pyronaridine in studies assessing the in vitro and in vivo activities of antimalarial drugs against various malaria parasite strains [, , , , ]. These studies investigate the efficacy and cross-resistance patterns of pyronaridine against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum [, , ].
  • Relevance: Dihydroartemisinin is a key metabolite of artesunate, which is a common partner drug for pyronaridine in ACTs [, , , , ]. Understanding the pharmacokinetics of dihydroartemisinin is essential for optimizing the dosing regimens and efficacy of artesunate-containing antimalarial combinations [].

Primaquine

  • Relevance: Studies have investigated the potential pharmacokinetic interactions between primaquine and pyronaridine-artesunate []. This is particularly relevant because pyronaridine-artesunate, with its efficacy against P. vivax, might be co-administered with primaquine in regions where both P. falciparum and P. vivax malaria coexist [].
  • Relevance: Sulfadoxine, in combination with pyrimethamine, is relevant to pyronaridine research due to their shared use as antimalarial agents, particularly in the context of drug resistance []. Studies have investigated the emergence of resistance to pyronaridine when used alone or in combination with sulfadoxine and pyrimethamine [].

Pyrimethamine

  • Relevance: Pyrimethamine, often co-formulated with sulfadoxine, is relevant to pyronaridine research as they are both used as antimalarial agents, and studies have investigated the development of resistance to pyronaridine, alone or in combination therapies []. Researchers have examined the potential for delaying resistance emergence by using triple combinations that include pyronaridine, sulfadoxine, and pyrimethamine [].

Piperaquine

  • Relevance: Piperaquine, as an antimalarial drug often used in combination therapies, is relevant to pyronaridine research, particularly when investigating cross-resistance patterns and exploring potential new partner drugs for ACTs [, , ].

Halofantrine

  • Relevance: Halofantrine has been used as a comparator drug in studies evaluating the in vitro activity of pyronaridine against multidrug-resistant P. falciparum isolates []. These studies aimed to assess the efficacy of pyronaridine against resistant parasites and to investigate potential cross-resistance patterns [].

Mepacrine (Quinacrine)

  • Relevance: Mepacrine has been a comparator drug in studies examining the in vitro and in vivo activity of pyronaridine against various malaria parasite strains, particularly those resistant to chloroquine [, ]. These studies investigated potential cross-resistance patterns and aimed to identify more effective treatment options for drug-resistant malaria [, ].

Qinghaosu (Artemisinin)

  • Relevance: Artemisinin and its derivatives, particularly artesunate, are highly relevant to pyronaridine research because they are often combined with pyronaridine in ACTs []. The discovery of artemisinin and its derivatives revolutionized malaria treatment, offering highly effective and fast-acting options against drug-resistant P. falciparum.

1-Deazapyronaridine (Compound II)

  • Relevance: This compound was synthesized and evaluated to explore the importance of the nitrogen atom at position 1 in the acridine ring for the antimalarial activity of pyronaridine []. Results indicated that 1-deazapyronaridine was less effective than pyronaridine against various Plasmodium species, highlighting the significance of the nitrogen atom in pyronaridine's mechanism of action [].

Azacrin (Compound III)

  • Relevance: This compound was synthesized and evaluated alongside other pyronaridine analogs to investigate the structure-activity relationships and determine if the pyrrolidinyl Mannich base side chains are essential for pyronaridine's antimalarial activity []. Results showed that azacrin had lower antimalarial activity compared to pyronaridine against different Plasmodium strains, suggesting that the specific pyrrolidinyl side chains in pyronaridine contribute to its potency [].

5-Azachloroquine (Compound IV)

  • Relevance: This compound, synthesized and tested against various Plasmodium strains, explored whether combining specific structural elements from pyronaridine and chloroquine would result in enhanced or altered antimalarial activity [].

5-Azabispyroquine (Compound V)

  • Relevance: Synthesized and evaluated against various Plasmodium species, this compound helped researchers understand the structure-activity relationship of pyronaridine and explore the potential of creating hybrid molecules with improved antimalarial activity [].

Tripynadine (M-7204)

  • Relevance: Studies compared tripynadine's efficacy to that of pyronaridine in mouse models infected with various Plasmodium species []. While both compounds showed activity against the parasites, pyronaridine generally exhibited greater potency. These findings contributed to understanding structure-activity relationships and guiding the development of new antimalarial agents. []
Synthesis Analysis

The synthesis of pyronaridine involves several key steps, starting from 5-amino-2-methoxypyridine. The initial reaction condenses this compound with 2,4-dichlorobenzoic acid to form an intermediate, followed by cyclization using phosphorus oxychloride. This is then condensed with 4-aminophenol to produce a free base of pyronaridine. The final step involves treating this free base with phosphoric acid to yield pyronaridine tetraphosphate .

Detailed Synthesis Steps:

  1. Condensation: 5-amino-2-methoxypyridine reacts with 2,4-dichlorobenzoic acid.
  2. Cyclization: The resulting product undergoes cyclization in the presence of phosphorus oxychloride.
  3. Condensation with Aminophenol: This intermediate is then condensed with 4-aminophenol.
  4. Mannich Reaction: A Mannich reaction is performed to finalize the pyronaridine structure.
  5. Salt Formation: Pyronaridine is converted to its tetraphosphate form for enhanced stability and solubility.

This synthesis process has been optimized to minimize impurities and increase yield, achieving high purity levels suitable for pharmaceutical applications .

Molecular Structure Analysis

Pyronaridine's molecular structure features a complex arrangement that includes a benzo-naphthyridine core with various functional groups that contribute to its pharmacological activity. The compound's structure can be depicted as follows:

  • Core Structure: A naphthyridine ring system.
  • Substituents: Includes a chloro group and methoxy group that enhance its lipophilicity and biological activity.

The compound exhibits significant hydrophobicity, which influences its distribution in biological systems, particularly its accumulation in blood cells .

Key Structural Data:

  • Molecular Weight: 518 g/mol
  • Solubility: Sparingly soluble in water (1.46% w/v for tetraphosphate; very sparingly soluble for free base).
  • LogD at pH 7.4: Ranges from 0.34 to 5.3 depending on the form (base vs salt) .
Chemical Reactions Analysis

Pyronaridine participates in various chemical reactions that are critical to its mechanism of action against malaria parasites:

  1. Formation of Drug-Haematin Complex: Pyronaridine binds to haematin, forming a complex that inhibits the polymerization into haemozoin, thus increasing free haem levels which are toxic to malaria parasites.
  2. Inhibition of DNA Topoisomerase II: Pyronaridine intercalates into DNA and inhibits topoisomerase II, disrupting DNA replication in parasitic cells .
  3. Glutathione-dependent Reactions: It also inhibits glutathione-dependent degradation pathways within infected erythrocytes, further contributing to its antimalarial efficacy .
Mechanism of Action

The mechanism by which pyronaridine exerts its antimalarial effects primarily involves targeting the haem detoxification process within malaria parasites:

  • Haematin Interaction: Pyronaridine forms a complex with haematin at a stoichiometry of 1:2, which prevents the conversion of toxic free haem into non-toxic haemozoin.
  • Induction of Oxidative Stress: The accumulation of free haem leads to increased oxidative stress within the parasite, ultimately resulting in cell death.
  • DNA Intercalation: By intercalating into the DNA structure and inhibiting topoisomerase II, pyronaridine disrupts essential cellular processes necessary for parasite survival and replication .
Physical and Chemical Properties Analysis

Pyronaridine exhibits distinct physical and chemical properties that influence its pharmaceutical applications:

  • Appearance: It appears as a yellow, odourless powder with a bitter taste.
  • Solubility: The tetraphosphate salt form is more soluble than the free base, aiding in oral absorption.
  • Hydrophobicity Index: The hydrophobicity index indicates that pyronaridine is highly lipophilic under physiological conditions .
  • Ionization Constants (pKa): The compound has multiple pKa values indicating partial ionization at physiological pH levels, which affects its pharmacokinetic properties.
Applications

Pyronaridine has several significant applications in clinical medicine:

  • Antimalarial Treatment: It is primarily used as an effective treatment against malaria infections, particularly in areas where resistance to other drugs has developed.
  • Potential Antiviral Activity: Research suggests potential antiviral properties that warrant further investigation.
  • Formulations: Available formulations include oral tablets and injectable solutions; it is often combined with other antimalarial agents like artesunate for enhanced efficacy .

Properties

CAS Number

74847-35-1

Product Name

Pyronaridine

IUPAC Name

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol

Molecular Formula

C29H32ClN5O2

Molecular Weight

518.0 g/mol

InChI

InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32)

InChI Key

DJUFPMUQJKWIJB-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6

Solubility

Soluble in DMSO, not in water

Synonyms

2-methoxy-7-chloro-10-(3',5'-bis(pyrrolin-1-ylmethyl)-4'-hydroxyphenylamino)benzo(b)-1,5-naphthyridine
4-((7-chloro-2-methoxybenzo(b)(1,5)naphthyridin-10-yl)amino)-2,6-bis((pyrrolidin-1-yl)methyl)phenol
4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)phenol
benzonaphthyridine 7351
malaridine
phenol, 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)-, phosphate (1:4)
pyronaridine
pyronaridine phosphate salt
pyronaridine tetraphosphate

Canonical SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.